molecular formula C33H68 B3053922 13,17-Dimethylhentriacontane CAS No. 56987-75-8

13,17-Dimethylhentriacontane

Cat. No.: B3053922
CAS No.: 56987-75-8
M. Wt: 464.9 g/mol
InChI Key: WRXZZORBTUGCDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 13,17-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups at the 13th and 17th carbon positions. This can be achieved through various organic synthesis techniques, including:

Chemical Reactions Analysis

13,17-Dimethylhentriacontane, being a saturated hydrocarbon, is relatively inert. it can undergo several types of reactions under specific conditions:

Mechanism of Action

The mechanism of action of 13,17-Dimethylhentriacontane in biological systems involves its interaction with the cuticular surface of insects. It contributes to the formation of a protective barrier and plays a role in chemical signaling. The molecular targets include receptors on the insect cuticle that detect and respond to hydrocarbon signals .

Comparison with Similar Compounds

13,17-Dimethylhentriacontane can be compared with other similar hydrocarbons such as:

    Hentriacontane: The parent compound without methyl substitutions.

    3-Methylheneicosane: A shorter chain methylated hydrocarbon.

    Heptacosane: A straight-chain hydrocarbon with 27 carbon atoms.

    3-Methylheptacosane: A methylated derivative of heptacosane.

    3-Methylnonacosane: Another methylated hydrocarbon with 29 carbon atoms.

The uniqueness of this compound lies in its specific methylation pattern, which influences its physical properties and biological functions.

Biological Activity

13,17-Dimethylhentriacontane is a long-chain hydrocarbon characterized by its unique molecular structure and biological significance. With the molecular formula C35H72C_{35}H_{72} and a molecular weight of approximately 464.89 g/mol, this compound is classified as a branched alkane due to the methyl groups located at the 13th and 17th carbon positions. It has garnered attention for its role in chemical signaling, particularly among social insects, and its potential therapeutic applications.

Interaction with Social Insects

Research indicates that this compound plays a crucial role in the communication systems of social insects, particularly wasps. It serves as a chemical marker that influences reproductive behaviors and social dynamics within colonies. Specifically, it signals the presence of fertile queens to worker wasps, thereby regulating reproductive activities among colony members .

Table 1: Role of this compound in Insect Communication

AspectDescription
Function Chemical signaling in reproductive behavior
Target Species Social wasps and various ant species
Mechanism Surface hydrocarbon influencing pheromone communication pathways
Biological Impact Regulates fertility recognition among colony members

Antioxidant and Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit antioxidant and anti-inflammatory properties , although further research is necessary to substantiate these claims. Its potential health effects are being explored in various contexts, including its role in plant stress responses and development.

Study on Anticancer Properties

A notable study investigated the biological activities of compounds extracted from Curcuma raktakanda, which included this compound. The research revealed that extracts containing this compound exhibited significant anticancer activity against glioma, cervical, and breast cancer cell lines. The acetone extract from this plant induced apoptosis in glioma cells through various mechanisms, including the generation of reactive oxygen species (ROS) and suppression of cell survival proteins .

Table 2: Anticancer Activity of Extracts Containing this compound

Cell LineIC50 (µg/mL)Mechanism of Action
C-6 Glioma32.97Induction of apoptosis
Cervical Cancer40.63ROS generation
Breast Cancer51.65Suppression of survival proteins

Applications in Material Science

Due to its long hydrocarbon chain, this compound is also being investigated for applications in material science, particularly in the development of bio-based lubricants and fuels. Its structural properties make it suitable for various industrial applications.

Properties

IUPAC Name

13,17-dimethylhentriacontane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H68/c1-5-7-9-11-13-15-17-18-20-22-24-26-29-33(4)31-27-30-32(3)28-25-23-21-19-16-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXZZORBTUGCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H68
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334726
Record name 13,17-Dimethylhentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56987-75-8
Record name 13,17-Dimethylhentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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